mono-Benzyl malonate

Catalog No.
S583332
CAS No.
40204-26-0
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mono-Benzyl malonate

CAS Number

40204-26-0

Product Name

mono-Benzyl malonate

IUPAC Name

3-oxo-3-phenylmethoxypropanoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

CFLAHQSWDKNWPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O

Synonyms

Propanedioic Acid 1-(Phenylmethyl) Ester; Propanedioic Acid Mono(phenylmethyl) Ester; (Benzyloxycarbonyl)acetic acid; 2-(Benzyloxycarbonyl)acetic acid; 3-(Benzyloxy)-3-oxopropanoic acid; Benzyl hemimalonate; Benzyl hydrogen malonate; Malonic acid mon

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O

The exact mass of the compound mono-Benzyl malonate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dicarboxylic acid monoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mono-benzyl malonate is a highly versatile, mono-protected dicarboxylic acid building block essential for advanced organic synthesis and pharmaceutical manufacturing. By masking one carboxyl group as a benzyl ester while leaving the other free for activation, it enables precise, unidirectional coupling and controlled decarboxylation. Unlike standard dialkyl malonates, the benzyl protecting group can be cleanly removed via mild hydrogenolysis (Pd/C, H2) under neutral conditions. This distinct thermal and electrochemical profile makes it a critical raw material for synthesizing complex beta-keto esters, mixed malonates, and base-sensitive active pharmaceutical ingredients (APIs) where traditional deprotection methods would cause substrate degradation[1].

Substituting mono-benzyl malonate with cheaper alternatives like malonic acid or mono-ethyl malonate introduces critical process failures in complex syntheses. Unprotected malonic acid is prone to uncontrolled double-acylation and premature decarboxylation, leading to statistical mixtures that cripple yield. Conversely, while mono-ethyl or mono-methyl malonates allow for mono-acylation, their subsequent deprotection mandates harsh basic saponification (e.g., NaOH/heat). This basic hydrolysis invariably destroys base-sensitive functional groups such as beta-lactams, epoxides, or easily epimerized chiral centers. Mono-benzyl malonate circumvents these bottlenecks entirely by allowing quantitative deprotection via neutral hydrogenolysis, making it the only viable choice for base-labile substrates [1].

Quantitative Preservation of Base-Sensitive Substrates

In the synthesis of highly functionalized APIs, such as the monobactam antibiotic LYS228, the deprotection of intermediate esters is a critical failure point. Utilizing mono-benzyl malonate allows the ester to be cleaved via hydrogenolysis (Pd/C, H2) in quantitative yield without degrading the fragile beta-lactam core. In contrast, utilizing alkyl malonates requires acidic or basic hydrolysis, which was shown to lead to complete decomposition of the target molecule [1].

Evidence DimensionTarget molecule survival during ester deprotection
Target Compound DataQuantitative yield (~100%) via neutral hydrogenolysis
Comparator Or BaselineMono-ethyl malonate (requires harsh hydrolysis leading to decomposition)
Quantified DifferenceComplete preservation vs. total decomposition of the beta-lactam core
ConditionsPd/C, H2 for benzyl ester vs. MsOH/HCl/H3PO4 or base for alkyl esters

Procuring the benzyl derivative is mandatory for late-stage syntheses where the structural integrity of base- or acid-sensitive pharmacophores must be preserved.

Elimination of Cryogenic Processing in Beta-Keto Ester Synthesis

Traditional Claisen condensations for the preparation of beta-keto esters typically require strong bases and cryogenic conditions (e.g., -78 °C) to control reactivity and prevent side reactions. By employing mono-benzyl malonate in conjunction with magnesium salts like Mg(OtBu)2, acylation and subsequent decarboxylation can be achieved under non-cryogenic conditions. This method yields the desired beta-keto esters with high HPLC purity (95-98%) and isolated yields of 63-77%, streamlining industrial scale-up [1].

Evidence DimensionOperating temperature and process scalability
Target Compound DataNon-cryogenic acylation (ambient to mild heating) with 95-98% HPLC purity
Comparator Or BaselineClassic Claisen condensation (requires cryogenic cooling, -78 °C)
Quantified DifferenceElimination of cryogenic cooling while maintaining >95% purity
ConditionsMg(OtBu)2 mediated acylation of mono-benzyl malonate

Removing cryogenic requirements drastically reduces energy expenditures and simplifies reactor design in large-scale pharmaceutical manufacturing.

Mitigation of Transesterification Impurities

During the coupling of complex intermediates using bulkier magnesium salts, the choice of malonate ester significantly impacts the impurity profile. When ethyl malonate derivatives are used in the presence of other benzyl esters within the target molecule, major transesterification impurities are observed. Substituting with mono-benzyl malonate completely eliminates this cross-reactivity, resulting in cleaner reaction profiles and minimizing downstream purification bottlenecks [1].

Evidence DimensionFormation of transesterification byproducts
Target Compound DataMinimized transesterification, clean profile (63-77% isolated yield)
Comparator Or BaselineEthyl malonate derivatives (major transesterification impurity observed)
Quantified DifferenceElimination of ethyl-benzyl ester scrambling
ConditionsMg(OtBu)2 mediated coupling in the presence of benzyl-protected substrates

Minimizing transesterification directly improves step economy and reduces the need for costly chromatographic purifications in API production.

Synthesis of Base-Sensitive Beta-Keto Esters

Mono-benzyl malonate is the premier choice for synthesizing beta-keto esters in molecules containing base-labile groups such as beta-lactams, epoxides, or easily epimerized stereocenters. Its ability to undergo neutral hydrogenolysis ensures that these sensitive moieties remain intact during deprotection [1].

Non-Cryogenic Scalable API Manufacturing

In industrial settings where cryogenic cooling limits plant throughput, mono-benzyl malonate enables non-cryogenic acylation routes. This makes it highly valuable for the large-scale production of complex pharmaceutical intermediates, such as monobactam antibiotics, while maintaining high HPLC purity [1].

Chemoselective Mixed Malonate Production

For workflows requiring asymmetrically substituted mixed malonates, mono-benzyl malonate serves as an ideal starting material. It prevents the statistical mixtures and transesterification issues associated with unprotected malonic acid or mismatched alkyl malonates, ensuring high-yield, chemoselective synthesis [1].

Physical Description

Solid

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

40204-26-0

Wikipedia

3-(benzyloxy)-3-oxopropanoic acid

Dates

Last modified: 08-15-2023

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